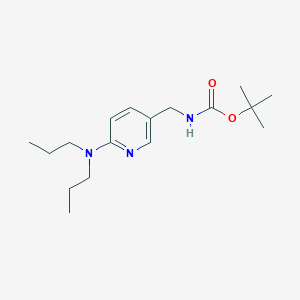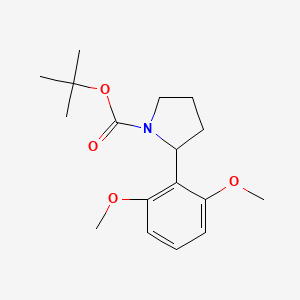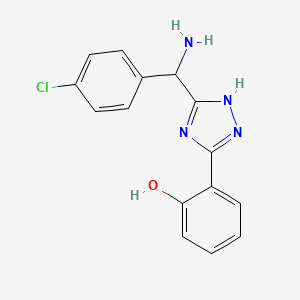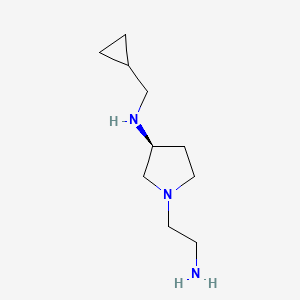![molecular formula C9H4ClNS B11792643 7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)
7-Chlorobenzo[b]thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a chlorine atom at the 7th position and a nitrile group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Chlorobenzo[b]thiophene-2-carbonitrile involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophenes, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
7-Chlorobenzo[b]thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic semiconductors due to its electronic properties.
Biological Studies: It is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7-Chlorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-2-carbonitrile: Lacks the chlorine atom at the 7th position.
3-Chlorobenzo[b]thiophene-2-carbonitrile: Chlorine atom is at the 3rd position instead of the 7th.
7-Chlorobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group
Uniqueness
7-Chlorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C9H4ClNS |
|---|---|
Poids moléculaire |
193.65 g/mol |
Nom IUPAC |
7-chloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4ClNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
Clé InChI |
GDCTXZRYISTSTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)SC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)


![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)










